Compound X exhibits its inhibitory effect on hepatic gluconeogenesis by interacting with the Gαq signaling pathway []. This pathway involves a series of proteins and signaling molecules that ultimately regulate the expression of genes involved in glucose production.
The primary application of Compound X identified in the literature is its potential as a therapeutic agent for T2DM []. Studies using diabetic mouse models (db/db mice) demonstrated that Compound X effectively:
CAS No.: 815-91-8
CAS No.: 12016-80-7
CAS No.: 568-21-8
CAS No.:
CAS No.: 499-94-5
CAS No.: 1331754-16-5